molecular formula C12H9Cl2N3O B8809079 Urea, N-(2,6-dichlorophenyl)-N'-4-pyridinyl- CAS No. 97627-17-3

Urea, N-(2,6-dichlorophenyl)-N'-4-pyridinyl-

Cat. No. B8809079
M. Wt: 282.12 g/mol
InChI Key: PVKLVNYMLMHFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06133299

Procedure details

A solution of 4.7 g (0.05 mol) of 4-aminopyridine in 300 mL of anhydrous tetrahydrofuran was treated with 9.4 g (0.05 mol) of 2,6-dichlorophenylisocyanate. The solution was heated at reflux for 24 hours, cooled, and concentrated in vacuo to a solid. Recrystallization from aqueous ethanol afforded the crystalline product, mp 217-219° C.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[Cl:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[C:10]=1[N:16]=[C:17]=[O:18]>O1CCCC1>[Cl:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[C:10]=1[NH:16][C:17]([NH:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1)=[O:18]

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
NC1=CC=NC=C1
Name
Quantity
9.4 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)N=C=O
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from aqueous ethanol
CUSTOM
Type
CUSTOM
Details
afforded the crystalline product, mp 217-219° C.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=CC=C1)Cl)NC(=O)NC1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.